molecular formula C17H18S B586256 4-Pentyldibenzothiophene CAS No. 147792-34-5

4-Pentyldibenzothiophene

Cat. No.: B586256
CAS No.: 147792-34-5
M. Wt: 254.391
InChI Key: FIHJPTBZXKXFJK-UHFFFAOYSA-N
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Description

4-Pentyldibenzothiophene is an organic compound belonging to the class of polyaromatic sulfur heterocycles It consists of a dibenzothiophene core with a pentyl group attached to the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentyldibenzothiophene typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene reacts with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Pentyldibenzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the sulfur atom in the dibenzothiophene ring to a sulfide. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or peracids.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-Pentyldibenzothiophene has several scientific research applications:

    Environmental Science: It is used as a model compound to study the desulfurization of fossil fuels. Understanding its behavior helps in developing methods to remove sulfur from crude oil and reduce sulfur dioxide emissions.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

    Organic Chemistry: It serves as a building block for the synthesis of more complex polyaromatic compounds and heterocycles.

    Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological systems.

Mechanism of Action

The mechanism of action of 4-Pentyldibenzothiophene in various applications depends on its chemical reactivity and interaction with other molecules. In desulfurization processes, the compound undergoes oxidation to form sulfoxides and sulfones, which can be further processed to remove sulfur. In organic semiconductors, its electronic properties facilitate charge transport and improve the efficiency of photovoltaic devices.

Comparison with Similar Compounds

    Dibenzothiophene: The parent compound without the pentyl group.

    4-Phenyldibenzothiophene: A derivative with a phenyl group instead of a pentyl group.

    Benzo[b]naphtho[2,1-d]thiophene: A structurally related compound with additional fused aromatic rings.

Uniqueness: 4-Pentyldibenzothiophene is unique due to the presence of the pentyl group, which influences its solubility, reactivity, and potential applications. The alkyl group can enhance the compound’s lipophilicity, making it more suitable for certain applications in materials science and organic chemistry.

Properties

IUPAC Name

4-pentyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18S/c1-2-3-4-8-13-9-7-11-15-14-10-5-6-12-16(14)18-17(13)15/h5-7,9-12H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHJPTBZXKXFJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C2C(=CC=C1)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703427
Record name 4-Pentyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147792-34-5
Record name 4-Pentyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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